An In-depth Technical Guide to the Basic Properties of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride
An In-depth Technical Guide to the Basic Properties of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is publicly available for 2-(Pyrrolidin-3-yl)pyridine hydrochloride. This guide provides a comprehensive overview based on the known properties of its free base, its close structural isomer 3-(Pyrrolidin-2-yl)pyridine (nornicotine), and general principles of medicinal chemistry.
Introduction
2-(Pyrrolidin-3-yl)pyridine hydrochloride is a heterocyclic organic compound featuring a pyridine ring linked to a pyrrolidine ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, most notably nicotine and its metabolites. The pyrrolidinyl-pyridine scaffold is a key pharmacophore for interacting with nicotinic acetylcholine receptors (nAChRs), which are implicated in a wide range of physiological and pathological processes. This document aims to provide a detailed technical overview of the basic properties of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, including its physicochemical characteristics, a plausible synthetic route, and its likely pharmacological profile based on related compounds.
Physicochemical Properties
Quantitative data for 2-(Pyrrolidin-3-yl)pyridine hydrochloride is limited. The following tables summarize the available computed data for the free base, 2-(Pyrrolidin-3-yl)pyridine, and experimental and computed data for its isomer, 3-(Pyrrolidin-2-yl)pyridine (nornicotine), which can provide valuable insights into the expected properties of the target compound.
Table 1: Physicochemical Properties of 2-(Pyrrolidin-3-yl)pyridine (Free Base)
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | PubChem |
| Molecular Weight | 148.20 g/mol | PubChem |
| XLogP3 | 0.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 148.100048391 Da | PubChem |
| Topological Polar Surface Area | 24.9 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
| Complexity | 125 | PubChem |
Table 2: Physicochemical Properties of 3-(Pyrrolidin-2-yl)pyridine (Nornicotine - Isomer)
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | PubChem[1] |
| Molecular Weight | 148.20 g/mol | PubChem[1] |
| Boiling Point | 270 °C | HMDB |
| logP | 0.17 | HANSCH,C ET AL. (1995) |
| pKa (Strongest Basic) | 9.09 ± 0.10 (Predicted) | Guidechem[2] |
| Water Solubility | Miscible | O'Neil, M.J. (ed.). The Merck Index (2006)[3] |
| Density | 1.0737 g/cm³ at 20 °C | O'Neil, M.J. (ed.). The Merck Index (2006)[3] |
Table 3: Properties of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₉H₁₃ClN₂ | Sigma-Aldrich |
| Molecular Weight | 184.67 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥97% | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
Experimental Protocols
Representative Synthesis of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride
This protocol describes a potential multi-step synthesis starting from pyridine.
Step 1: Photo-promoted Ring Contraction of Pyridine to a Pyrrolidine Precursor
This step is based on a recently developed method for the synthesis of pyrrolidine derivatives from pyridines.[4][5]
-
Materials: Pyridine, 2-(dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (PhMe₂SiBpin), Benzene (anhydrous).
-
Procedure:
-
In a sealed glass tube, a solution of pyridine (1.0 eq) and PhMe₂SiBpin (2.2 eq) in anhydrous benzene is prepared.
-
The solution is photo-irradiated at 365 nm with constant stirring at 25 °C for 10-12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene intermediate. This intermediate is typically used in the next step without further purification due to its instability.
-
Step 2: Derivatization and Ring Opening to form a Substituted Pyrrolidine
-
Materials: Crude intermediate from Step 1, Pyridine, Benzoyl chloride, Alumina.
-
Procedure:
-
The crude intermediate is dissolved in a suitable solvent.
-
Pyridine (1.0 eq) and benzoyl chloride (1.05 eq) are added at room temperature for N-benzoylation.
-
The reaction mixture is stirred for 12 hours.
-
The mixture is filtered through a short pad of Celite®, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on alumina to yield the N-benzoyl pyrrolidine derivative.
-
Step 3: Deprotection and Formation of 2-(Pyrrolidin-3-yl)pyridine
-
Materials: N-benzoyl pyrrolidine derivative from Step 2, a suitable deprotecting agent (e.g., strong acid or base depending on the exact intermediate), appropriate solvents.
-
Procedure:
-
The N-benzoyl group is removed under appropriate deprotection conditions. This may involve acidic or basic hydrolysis.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is worked up by neutralization and extraction with an organic solvent.
-
The organic layers are combined, dried over a drying agent (e.g., Na₂SO₄), and the solvent is evaporated to yield the free base, 2-(Pyrrolidin-3-yl)pyridine.
-
Step 4: Formation of the Hydrochloride Salt
-
Materials: 2-(Pyrrolidin-3-yl)pyridine free base, Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol).
-
Procedure:
-
The free base is dissolved in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).
-
A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield 2-(Pyrrolidin-3-yl)pyridine hydrochloride as a solid.
-
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure. The proton NMR would show characteristic signals for the pyridine and pyrrolidine ring protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Melting Point Analysis: To determine the melting point of the hydrochloride salt, which is an indicator of purity.
Pharmacology and Mechanism of Action
Direct pharmacological data for 2-(Pyrrolidin-3-yl)pyridine hydrochloride is not available. However, based on its structural similarity to nornicotine, a known metabolite of nicotine, it is highly likely to act as a nicotinic acetylcholine receptor (nAChR) agonist.[8]
Nornicotine has been shown to be an agonist at several nAChR subtypes, with notable activity at α6 and α7 subunit-containing receptors.[9] Specifically, nornicotine has reported EC₅₀ values of approximately 4 µM for α6-containing nAChRs and 17 µM for α7 nAChRs.[9] These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.
Table 4: Agonist Potency of Nornicotine at nAChR Subtypes
| nAChR Subtype | EC₅₀ (µM) | Reference |
| α6-containing | ~4 | Papke et al., 2007[9] |
| α7 | ~17 | Papke et al., 2007[9] |
Activation of nAChRs by an agonist like 2-(Pyrrolidin-3-yl)pyridine would lead to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the cell membrane and triggers a cascade of downstream signaling events.
Potential Signaling Pathways
The activation of nAChRs can initiate several intracellular signaling pathways, which are crucial for various cellular processes. The influx of Ca²⁺ is a key event that can lead to the activation of multiple downstream effectors.
Visualizations
Plausible Synthetic Pathway
References
- 1. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 5. Pyrrolidine synthesis via ring contraction of pyridines [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-(2-Pyrrolidinyl)pyridine | 5746-86-1 [chemicalbook.com]
- 9. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
